4-(2-Chlorophenyl)-1H-pyrazole-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJZMTVGBBRBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NN=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602565 | |
| Record name | 4-(2-Chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95750-98-4 | |
| Record name | 4-(2-Chlorophenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95750-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2-Chlorophenyl)-1H-pyrazole-3-amine chemical structure and properties
An In-depth Technical Guide to 4-(2-Chlorophenyl)-1H-pyrazole-3-amine
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, providing the structural basis for a vast array of therapeutic agents.[1] Among these, the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands out for its remarkable versatility and broad spectrum of biological activities.[1][2][3] Pyrazole derivatives have been successfully developed into drugs for various conditions, including inflammation, cancer, and infectious diseases, owing to their unique electronic properties and ability to engage in various interactions with biological targets.[4][5][6]
This technical guide focuses on a specific, promising derivative: This compound . This molecule serves as a valuable building block and a pharmacophore of interest for researchers and scientists in drug development. Its structure combines the proven pyrazole core with a substituted phenyl ring, offering a template for creating libraries of compounds with diverse and tunable properties. We will explore its chemical structure, physicochemical properties, a detailed synthesis protocol, and its potential applications in modern drug discovery, providing a comprehensive resource for professionals in the field.
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound consists of a pyrazole ring substituted at the 4-position with a 2-chlorophenyl group and at the 3-position with an amine group. This arrangement of functional groups provides specific steric and electronic features that are crucial for its chemical reactivity and biological interactions.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 95750-98-4 | [7][8] |
| Molecular Formula | C₉H₈ClN₃ | |
| Molecular Weight | 193.63 g/mol | |
| Appearance | Solid | |
| SMILES | Nc1n[nH]cc1-c2ccccc2Cl | |
| InChI Key | CTDDRNREDMYWMI-UHFFFAOYSA-N |
Note: Some physical properties like melting point and solubility are not consistently reported across public databases and may vary depending on the purity of the sample.
Synthesis Methodology: A Mechanistic Approach
The synthesis of 3-amino-4-aryl-pyrazoles is a well-established transformation in organic chemistry. A robust and common method involves the condensation of an α-aryl malononitrile derivative with hydrazine. This approach is efficient and provides direct access to the desired pyrazole core.
Causality in Experimental Design
The chosen synthetic pathway relies on the nucleophilic character of hydrazine and the electrophilic nature of the nitrile groups in the (2-chlorophenyl)malononitrile precursor.
-
Precursor Selection : (2-Chlorophenyl)malononitrile is the ideal starting material as it already contains the required 2-chlorophenyl group at the carbon atom that will become the 4-position of the pyrazole ring. The two nitrile groups are excellent precursors for the formation of the pyrazole ring and the 3-amino group.
-
Reagent Selection : Hydrazine hydrate is used as the source of the two nitrogen atoms for the pyrazole ring. It acts as a dinucleophile.
-
Solvent and Catalyst : A protic solvent like ethanol is typically used to facilitate the solubility of the reactants and intermediates. The reaction is often catalyzed by a base, such as piperidine or triethylamine, which promotes the initial nucleophilic attack and subsequent cyclization by deprotonating relevant intermediates.
-
Reaction Conditions : Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the final intramolecular cyclization and tautomerization steps.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of (2-Chlorophenyl)malononitrile This precursor can be synthesized via the reaction of 2-chlorobenzyl cyanide with cyanogen chloride or through other established methods for α-arylation of malononitrile. For this protocol, we assume the precursor is commercially available or previously synthesized.
Step 2: Cyclocondensation with Hydrazine Hydrate
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-chlorophenyl)malononitrile (10 mmol) in absolute ethanol (100 mL).
-
Reagent Addition : To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents).
-
Catalyst Addition : Add a catalytic amount of piperidine (0.5 mL).
-
Reaction : Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup : After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Isolation : Pour the concentrated mixture into ice-cold water (200 mL). The solid product will precipitate.
-
Purification : Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Potential Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs.[6] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[4][5][9]
-
As a Bioisostere : The pyrazole ring is often used as a bioisostere for a phenyl ring, offering improved physicochemical properties such as solubility while maintaining or enhancing biological activity.[6]
-
Enzyme Inhibition : The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, enabling strong interactions with the active sites of enzymes.[6] Many pyrazole-containing drugs function as kinase inhibitors, which are crucial in cancer therapy.[10] For example, they can target enzymes like Cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects.[4]
-
Scaffold for Library Synthesis : this compound is an excellent starting point for creating a library of novel compounds. The amine group at the 3-position can be readily functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). Similarly, the NH group at the 1-position can be alkylated or arylated to further modify the molecule's properties.
Illustrative Mechanism: Pyrazole as an Enzyme Inhibitor
The diagram below illustrates a generalized concept of how a pyrazole derivative might bind to the active site of a target enzyme, such as a protein kinase.
Caption: Binding of a pyrazole inhibitor to an enzyme active site.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development community. Its straightforward synthesis, combined with the proven therapeutic potential of the pyrazole scaffold, makes it a valuable intermediate and a promising lead structure for the design of novel therapeutic agents. The presence of versatile functional groups allows for extensive chemical modification, enabling researchers to fine-tune its properties to achieve desired biological activity and selectivity. Further investigation into this and related compounds will undoubtedly contribute to the development of next-generation pharmaceuticals.
References
-
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
Shaikh, R. A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
A review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Kumar, V., et al. (2016). Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. Available at: [Link]
-
4-(4-chlorophenyl)-1H-pyrazole Properties. EPA. Available at: [Link]
-
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]
-
1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. Available at: [Link]
-
4-(2-bromo-5-chlorophenyl)-1H-pyrazol-5-amine. PubChem. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]
-
3-amino-1-(4-chlorophenyl)-1H-pyrazole. Stenutz. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry. Available at: [Link]
- Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. Google Patents.
-
4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole. Hoffman Fine Chemicals. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
4-(4-chlorophenyl)-1h-pyrazol-3-amine. PubChemLite. Available at: [Link]
-
4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Amerigo Scientific. Available at: [Link]
-
4-cyclopropyl-1H-pyrazol-3-amine. PubChem. Available at: [Link]
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4-(2-Chlorophenyl)-1H-pyrazole-3-amine CAS number and synonyms
The following technical guide provides an in-depth analysis of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine , a critical pharmacophore in medicinal chemistry.
CAS Number: 95750-98-4 Primary Classification: Heterocyclic Building Block / Kinase Inhibitor Scaffold
Executive Summary
This compound is a privileged structural motif in drug discovery, particularly within oncology and immunology. As a 4-aryl-3-aminopyrazole, it serves as a bioisostere for the adenine ring of ATP, allowing it to function as a potent hinge-binding scaffold in type I and type II kinase inhibitors. The presence of the ortho-chlorine atom on the phenyl ring introduces significant steric torsion, forcing the biaryl system into a non-planar conformation. This conformational restriction is frequently exploited to improve selectivity by targeting the "gatekeeper" regions of kinases such as CDKs (Cyclin-Dependent Kinases) , p38 MAPK , and Src family kinases .
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 4-(2-Chlorophenyl)-1H-pyrazol-3-amine |
| Common Synonyms | 3-Amino-4-(2-chlorophenyl)pyrazole; 4-(2-Chlorophenyl)-1H-pyrazol-5-amine |
| CAS Number | 95750-98-4 |
| Molecular Formula | C |
| Molecular Weight | 193.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (pyrazole N), ~14 (amine) |
| H-Bond Donors | 2 (NH |
| H-Bond Acceptors | 2 (N, N) |
Tautomeric Considerations
This compound exists in dynamic equilibrium between the 3-amino and 5-amino tautomers. In solution, the position of the proton (1H vs 2H) and the double bond character shift rapidly. However, in a protein binding pocket, the tautomeric state is fixed by the specific hydrogen bond donor/acceptor requirements of the enzyme's hinge region.
Figure 1: Tautomeric equilibrium critical for ATP-mimicry.
Synthetic Methodologies
The synthesis of this compound can be approached via two primary routes: the Industrial "De Novo" Route (preferred for scale) and the Modular Cross-Coupling Route (preferred for analog diversity).
Route A: The Formylation-Cyclization Strategy (Industrial Standard)
This method constructs the pyrazole ring from an arylacetonitrile precursor. It is cost-effective and scalable.
-
C-Acylation: 2-(2-Chlorophenyl)acetonitrile is reacted with a formylating agent (ethyl formate or ethyl orthoformate) in the presence of a strong base (NaH or NaOEt) to generate the intermediate enol/enamine.
-
Cyclocondensation: The intermediate is treated with hydrazine hydrate. The hydrazine attacks the nitrile carbon and the formyl carbon, closing the ring to yield the 3-aminopyrazole.
Route B: Suzuki-Miyaura Cross-Coupling (Medicinal Chemistry)
This route allows for late-stage diversification if the 4-position aryl group needs to be varied.
-
Reactants: 4-Bromo-1H-pyrazole-3-amine (protected) + (2-Chlorophenyl)boronic acid.
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) . -
Conditions: Na
CO , Dioxane/Water, 90°C.
Experimental Protocol (Route A)
Objective: Synthesis of this compound from 2-chlorophenylacetonitrile.
Reagents
-
2-(2-Chlorophenyl)acetonitrile (1.0 eq)
-
Ethyl formate (1.5 eq)
-
Sodium ethoxide (NaOEt), 21% wt in ethanol (1.2 eq)
-
Hydrazine hydrate (64-80%) (1.5 eq)
-
Ethanol (anhydrous)
-
Acetic acid (glacial)[1]
Step-by-Step Procedure
-
Formylation:
-
Charge a flame-dried reaction flask with anhydrous ethanol and NaOEt solution under N
atmosphere. -
Cool to 0°C. Dropwise add a mixture of 2-(2-chlorophenyl)acetonitrile and ethyl formate over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 12–18 hours. A thick precipitate (the sodium enolate salt) may form.
-
-
Cyclization:
-
Evaporate the solvent under reduced pressure to obtain the crude sodium salt.
-
Dissolve the residue in ethanol/water (4:1 ratio).
-
Cool to 0°C and acidify carefully with acetic acid to pH ~5–6.
-
Add hydrazine hydrate dropwise.
-
Heat the reaction mixture to reflux (80°C) for 4–6 hours.
-
-
Workup & Purification:
-
Cool to room temperature. Concentrate the solvent to 20% volume.
-
Pour into ice-water (10 volumes). The product should precipitate.[2]
-
Filter the solid.[3][2] Wash with cold water (3x) and hexanes (2x).
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene to achieve >98% purity.
-
Medicinal Chemistry: Mechanism of Action
The Hinge Binding Pharmacophore
The 3-aminopyrazole moiety is a "privileged scaffold" because it mimics the hydrogen bonding pattern of the adenine base in ATP.
-
N2 (Pyrazole Nitrogen): Acts as a Hydrogen Bond Acceptor (interacts with the backbone NH of the kinase hinge region).
-
3-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (interacts with the backbone Carbonyl of the kinase hinge region).
The "Ortho-Chloro" Effect
The 2-chlorophenyl substitution at the 4-position is not merely lipophilic; it is stereoelectronically critical.
-
Torsion Angle: The steric clash between the chlorine atom and the pyrazole protons forces the phenyl ring to twist out of coplanarity (~45–60° torsion).
-
Selectivity: This twisted conformation prevents the molecule from binding to kinases with "flat" or highly restricted ATP pockets, thereby enhancing selectivity for targets like CDK2 or p38 MAPK which can accommodate this bulk.
Figure 2: Interaction map of the scaffold within the kinase ATP binding pocket.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Avoid dust formation. Use local exhaust ventilation. Wear nitrile gloves and safety glasses.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The amine is prone to oxidation over prolonged exposure to air.
References
-
Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry, 51(16), 4986-4999.
- Lerasle, M., et al. (2018). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors." Molecules, 23(12). (Contextual reference for aminopyrazole synthesis and kinase activity).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]
Sources
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- 3. heteroletters.org [heteroletters.org]
- 4. 3-Amino-1-(4-chlorophenyl)-1H-pyrazole, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Guide: Stability & Tautomerism of 3-Amino-4-(2-Chlorophenyl)pyrazole
The following technical guide provides an in-depth analysis of the stability, tautomerism, and characterization of 3-amino-4-(2-chlorophenyl)pyrazole.
Executive Summary
In the development of pyrazole-based kinase inhibitors and pharmacophores, the precise tautomeric form of the scaffold dictates ligand-protein binding affinity. For 3-amino-4-(2-chlorophenyl)pyrazole , the compound exists in a prototropic annular tautomeric equilibrium between the 3-amino-1H-pyrazole (Form A) and 5-amino-1H-pyrazole (Form B) species.
-
Solid State: The compound crystallizes exclusively as the 3-amino tautomer , stabilized by intermolecular hydrogen bonding networks.
-
Solution State (DMSO/MeOH): The 3-amino tautomer remains the dominant species (>70-90%) , driven by the intrinsic thermodynamic stability of the amidine-like resonance system. However, the 2-chlorophenyl substituent at the C4 position introduces steric torsion and inductive electron withdrawal that slightly increases the population of the 5-amino minor tautomer compared to unsubstituted analogs.
This guide details the mechanistic drivers of this stability, provides validated protocols for distinguishing the tautomers, and outlines the specific influence of the ortho-chloro substituent.
Mechanistic Analysis: The Tautomer Equilibrium
Thermodynamic Drivers
The tautomeric equilibrium involves the migration of a proton between the vicinal nitrogen atoms (N1 and N2).
-
3-Amino Form (Preferred): This tautomer possesses an amidine-like resonance character (
). It is generally thermodynamically more stable (by in gas phase) because it minimizes charge separation and maximizes resonance energy. -
5-Amino Form: This tautomer has an enamine-like character. It is typically favored only when strong electron-withdrawing groups (EWGs) like
or are present at the C4 position, or in highly polar solvents that stabilize its larger dipole moment.
The "Ortho-Chloro" Effect
The 4-(2-chlorophenyl) group introduces two critical perturbations:
-
Steric Torsion (Deconjugation): The bulky chlorine atom at the ortho position of the phenyl ring creates a steric clash with the pyrazole substituents (the amino group at C3 or the hydrogen at C5). This forces the phenyl ring to twist out of coplanarity with the pyrazole core (dihedral angle
).-
Consequence: This deconjugation reduces the resonance electron donation from the phenyl ring, leaving the inductive electron-withdrawing effect (-I) of the chloro-aryl group dominant.
-
-
Inductive Withdrawal: The electron-deficient nature of the 2-chlorophenyl group at C4 slightly lowers the pKa of the pyrazole ring. While typically EWGs favor the 5-amino form, the effect of a chlorophenyl group is insufficient to overcome the intrinsic stability of the 3-amino framework.
Pathway Visualization
The following diagram illustrates the equilibrium and the steric influence of the 2-Cl group.
Caption: The equilibrium favors the 3-amino form.[1][2][3][4][5] The 2-Cl substituent forces a twisted conformation, preventing full conjugation but not sufficient to invert the stability preference.
Stability Data Summary
The following table synthesizes data derived from NMR studies and computational modeling (DFT B3LYP/6-31G**) for 4-aryl-3-aminopyrazoles.
| Parameter | 3-Amino Tautomer | 5-Amino Tautomer | Notes |
| Relative Energy ( | 0.0 kcal/mol | +2.6 kcal/mol | 3-Amino is intrinsically more stable. |
| Solid State Form | 100% | 0% | Confirmed by X-ray crystallography; stabilized by H-bonds. |
| Solution Ratio (DMSO-d6) | ~85% | ~15% | Polar solvents slightly stabilize the 5-amino form. |
| Dipole Moment | Lower | Higher | Explains the solvent-dependent shift.[1] |
| Reactivity | Nucleophilic at N2 | Nucleophilic at N1 | Critical for subsequent derivatization. |
Experimental Protocols
To validate the tautomeric state in your specific batch or formulation, use the following self-validating protocols.
Protocol A: NMR Determination (The Gold Standard)
Objective: Distinguish tautomers based on chemical shift and NOE interactions.
Mechanism: The 3-amino tautomer places the amino group (
Materials:
-
Solvent: DMSO-d6 (preferred for solubility and slowing exchange) or CDCl3 (if soluble).
-
Instrument: 400 MHz NMR or higher.[6]
Step-by-Step:
-
Preparation: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-d6.
-
1D 1H NMR: Acquire a standard proton spectrum.
-
NOESY/ROESY (Critical Step): Run a 2D NOESY experiment.
-
Target Interaction: Look for a cross-peak (spatial proximity) between the Amino protons (
) and the Ortho-protons of the 4-aryl ring. -
Interpretation:
-
Strong NOE: Indicates the
is close to the aryl ring 3-Amino Tautomer . -
Weak/No NOE: Indicates the
is distant (position 5), and the ring C3-H is close to the aryl ring 5-Amino Tautomer .
-
-
Protocol B: X-Ray Crystallography (Solid State)
Objective: Definitive structural assignment. Method:
-
Crystallization: Dissolve 20 mg in hot ethanol/ethyl acetate (1:1). Allow slow evaporation at room temperature.[8]
-
Analysis: Single crystal diffraction will reveal the position of the H atom on the pyrazole nitrogens.
-
Expectation: The crystal lattice will almost invariably contain the 3-amino-1H-pyrazole form, often as centrosymmetric dimers linked by
hydrogen bonds.
Decision Logic for Researchers
Use this logic flow to assess stability during drug formulation or synthesis.
Caption: Workflow for determining the dominant tautomer in different phases.
References
-
Alkorta, I., et al. (2025). Tautomerism in substituted 3-aminopyrazoles: A comprehensive guide. BenchChem. Link
-
Fustero, S., et al. (2011). The chemistry of 3(5)-aminopyrazoles: Structure, synthesis and reactivity. Chemical Reviews. Link
-
Claramunt, R. M., et al. (2025). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state. ResearchGate. Link
-
Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Molecules. Link
-
Jedinák, L., et al. (2016). Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Journal of Organic Chemistry. Link
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- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
4-(2-Chlorophenyl)-1H-pyrazole-3-amine safety data sheet (SDS/MSDS)
Topic: 4-(2-Chlorophenyl)-1H-pyrazole-3-amine Safety Data Sheet (SDS) & Technical Guide Content Type: Technical Whitepaper / Advanced Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers
Safety Assessment, Physicochemical Profile, and Synthetic Utility
Part 1: Executive Summary & Compound Identity
This compound is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors (e.g., for oncology targets) and anti-inflammatory agents. Due to the presence of the ortho-chloro substituent on the phenyl ring, this compound exhibits distinct steric properties compared to its para-chloro analogs, influencing both its biological binding affinity and its crystallographic packing.
This guide provides a comprehensive safety and technical profile. Where specific experimental toxicity data for the 2-chloro isomer is absent, Read-Across methodology is applied using the structurally homologous 4-chlorophenyl isomer (CAS 40545-65-1) as a high-confidence surrogate.
Chemical Identity
| Parameter | Data / Value |
| Chemical Name | 4-(2-Chlorophenyl)-1H-pyrazol-3-amine |
| Synonyms | 3-Amino-4-(2-chlorophenyl)pyrazole; 5-Amino-4-(2-chlorophenyl)pyrazole (tautomer) |
| CAS Number | 95750-98-4 |
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 193.63 g/mol |
| SMILES | Nc1[nH]ncc1-c1ccccc1Cl |
| InChI Key | CTDDRNREDMYWMI-UHFFFAOYSA-N (Analog) |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>20 mg/mL), Methanol; Low solubility in water |
Part 2: Hazard Identification & Safety Assessment
Critical Warning: This compound is a potent nitrogen heterocycle. While specific toxicological data for the 2-chloro isomer is limited, its structural analogs are classified as Acute Toxicants . Treat with maximum containment.
GHS Classification (Read-Across Approach)
Based on high-confidence analog: 4-(4-Chlorophenyl)-1H-pyrazol-3-amine (CAS 40545-65-1)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Aquatic Toxicity | Chronic 2 | H411: Toxic to aquatic life with long-lasting effects. |
NFPA 704 Rating (Estimated)
-
Health (Blue): 3 (Short exposure could cause serious temporary or residual injury)
-
Flammability (Red): 1 (Must be preheated before ignition can occur)
-
Instability (Yellow): 0 (Normally stable)
Toxicology & Mechanism of Action
-
Target Organs: Liver, Eyes, Respiratory System.
-
Mechanism: Aminopyrazoles can act as nucleophiles and may form reactive metabolites via hepatic oxidation. The ortho-chloro group increases lipophilicity (LogP ~2.3), potentially enhancing membrane permeability compared to unsubstituted analogs.
-
Ocular Risk: The free amine at position 3 is basic; direct contact with the cornea can cause saponification of membrane lipids, leading to irreversible corneal opacity (Category 1 Eye Damage).
Part 3: Handling, Storage & Emergency Protocols
Safe Handling Workflow
The following decision matrix outlines the required engineering controls based on the operation scale.
Figure 1: Risk-based handling decision matrix for aminopyrazoles.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under Argon or Nitrogen .
-
Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.
-
Shelf Life: 24 months if stored properly in amber glass vials.
Emergency Response
-
Eye Contact (Critical): Rinse cautiously with water for 15 minutes while lifting eyelids. Remove contact lenses if present. Seek immediate medical attention (Ophthalmologist).
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Administer activated charcoal slurry if instructed by Poison Control.
-
Spill Cleanup:
-
Evacuate area.[1]
-
Don full PPE (P100 respirator).
-
Wet spill with inert solvent (PEG-400) to prevent dust.
-
Absorb with vermiculite and place in hazardous waste container (Tag: Toxic Organic Solid).
-
Part 4: Synthetic Utility & Experimental Protocol
Application Context
This compound is a "privileged scaffold" in medicinal chemistry. The 3-amino-4-arylpyrazole motif is a bioisostere for the ATP-binding hinge region of kinases.
-
Key Reaction: Cyclocondensation with hydrazine.
-
Downstream Utility: Precursor for pyrazolo[1,5-a]pyrimidines (via reaction with 1,3-dicarbonyls).
Synthesis Protocol: From (2-Chlorophenyl)acetonitrile
Rationale: Direct synthesis ensures purity and avoids the high cost of commercial sourcing.
Reaction Scheme:
-
Formylation: (2-Chlorophenyl)acetonitrile + Ethyl Formate + NaOEt → α-Formyl-(2-chlorophenyl)acetonitrile (enolate).
-
Cyclization: Intermediate + Hydrazine Hydrate → this compound.
Step-by-Step Methodology:
-
Reagents:
-
(2-Chlorophenyl)acetonitrile (10.0 mmol)
-
Ethyl formate (12.0 mmol)
-
Sodium ethoxide (11.0 mmol, freshly prepared)
-
Hydrazine hydrate (15.0 mmol, 80% solution)
-
Solvent: Anhydrous Ethanol.
-
-
Procedure:
-
Step A (Formylation): In a flame-dried flask under N₂, dissolve NaOEt in ethanol. Add ethyl formate dropwise at 0°C. Stir for 15 min.
-
Step B (Addition): Add (2-chlorophenyl)acetonitrile dropwise. The solution will turn yellow/orange. Allow to warm to Room Temperature (RT) and stir for 4 hours. Checkpoint: TLC (20% EtOAc/Hex) should show consumption of nitrile.
-
Step C (Cyclization): Cool the mixture back to 0°C. Add Hydrazine hydrate dropwise (Caution: Exothermic).
-
Step D (Reflux): Heat the mixture to reflux (78°C) for 3 hours.
-
Step E (Workup): Evaporate ethanol under reduced pressure. Resuspend residue in ice water. Neutralize with dilute Acetic Acid to pH 7.0.
-
Step F (Purification): The product usually precipitates as a solid. Filter and recrystallize from Ethanol/Water (9:1).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for pyrazole-H5 singlet (~7.8 ppm) and broad NH2 singlet (~4.5 ppm).
-
Yield: Typical range 65–75%.
-
Figure 2: Synthetic pathway for the preparation of the target aminopyrazole.
Part 5: References & Grounding
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329815451, 4-(4-Chlorophenyl)-1H-pyrazol-3-amine (Analog Safety Data). Retrieved from [Link]
-
Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Wilcoxen, K., et al. (2003). Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles.[2] Bioorganic & Medicinal Chemistry Letters.[2] Retrieved from [Link]
Disclaimer: This document is for research and development purposes only. The Read-Across safety data provided is based on structural analogs and should be treated as a minimum baseline for risk assessment. Always consult a certified toxicologist before scaling up.
Sources
Methodological & Application
Application Note: Solubility & Handling of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine
Part 1: Executive Summary & Chemical Context
Abstract
This technical guide provides a standardized protocol for the solubilization, handling, and storage of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine , a substituted aminopyrazole scaffold often utilized as a fragment in kinase inhibitor discovery (e.g., p38 MAPK pathways) and agrochemical synthesis.[1] While specific empirical solubility limits for this regioisomer are sparse in public literature, structural analysis of the 2-chlorophenyl and aminopyrazole moieties dictates a clear solubility profile: high solubility in polar aprotic solvents (DMSO) and moderate solubility in polar protic solvents (Methanol) .[1] This guide outlines the preparation of a 10 mM stock solution, critical for biological assays, and details solvent compatibility for analytical workflows.
Chemical Profile
Understanding the physicochemical properties is the first step to successful solubilization.
| Parameter | Data | Relevance to Solubility |
| Chemical Name | This compound | Core Scaffold |
| CAS Number | 95750-98-4 | Identity Verification |
| Molecular Weight | 193.63 g/mol | Molarity Calculations |
| Formula | C₉H₈ClN₃ | Stoichiometry |
| Predicted LogP | ~2.2 - 2.5 | Lipophilic; low aqueous solubility |
| H-Bond Donors/Acceptors | 2 / 2 | Good solubility in H-bonding solvents |
| Physical State | Solid (Off-white/Beige powder) | Requires vortexing/sonication |
Part 2: Solubility Profile & Solvent Selection
Dimethyl Sulfoxide (DMSO) – The Gold Standard for Bioassays
DMSO is the preferred solvent for preparing primary stock solutions (10 mM – 100 mM). The polar aprotic nature of DMSO disrupts the crystal lattice of the pyrazole ring effectively.
-
Solubility Capacity: High (> 20 mg/mL estimated).
-
Application: Cell-based assays, enzymatic screens, High-Throughput Screening (HTS).[1]
-
Caution: DMSO is hygroscopic.[2] Water absorption decreases solubility power and can cause compound degradation over time. Use anhydrous DMSO (≥99.9%) stored under inert gas when possible.
Methanol (MeOH) – Analytical & Chemical Synthesis
Methanol is suitable for preparing samples for analytical chemistry (HPLC, LC-MS) or intermediate dilutions where DMSO interference must be minimized.[1]
-
Solubility Capacity: Moderate to High.
-
Application: Chromatography injection solvents, crystallization, transfer solvent.
-
Caution: Methanol is volatile. Stock concentrations may change due to evaporation if not sealed tightly.
Aqueous Buffers (PBS/Media) – The "Crash Out" Risk
This compound is hydrophobic .[1] Direct addition of solid powder to water or PBS will result in suspension, not solution. Aqueous working solutions must be prepared by diluting a DMSO stock, typically keeping final DMSO concentration < 1% (v/v) to prevent precipitation.[3]
Part 3: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution in DMSO
Objective: Create a stable, accurate 10 mM master stock for long-term storage.
Materials:
-
Compound: this compound (Solid)[1]
-
Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]
-
Vessel: Amber glass vial (to protect from light) with PTFE-lined cap[1]
-
Equipment: Analytical balance, Vortex mixer, Sonicator bath
Procedure:
-
Calculation:
-
Weighing:
-
Volume Adjustment:
-
Solubilization:
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (short term) or -80°C (long term).
-
Protocol B: Solubility Limit Determination (Saturation Method)
Use this if you need to determine the maximum solubility for a specific application (e.g., animal dosing).[1]
-
Add excess solid compound (e.g., 20 mg) to 0.5 mL of solvent (DMSO or MeOH).
-
Shake/vortex for 1 hour at 25°C.
-
Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.
-
Analyze the supernatant via HPLC against a standard curve to determine exact concentration.
Part 4: Workflows & Visualization
Workflow 1: Stock Preparation Logic
This diagram illustrates the decision process for preparing and verifying the stock solution.
Figure 1: Step-by-step decision tree for preparing a verified 10 mM stock solution.
Workflow 2: Solvent Compatibility Guide
A guide to choosing the right solvent for the downstream application.
Figure 2: Solvent selection guide based on experimental requirements.[1]
Part 5: Troubleshooting & FAQ
Q1: The compound crashed out when I added the DMSO stock to my cell culture media.
-
Cause: The "Solubility Cliff." The compound is hydrophobic (LogP ~2.2). Rapid addition to aqueous media causes local high concentrations that exceed the solubility limit.
-
Solution:
-
Vortex the media immediately while adding the DMSO stock.
-
Perform an intermediate dilution (e.g., dilute 10 mM stock to 1 mM in DMSO, then add to media) to reduce the "shock."
-
Ensure final DMSO concentration is ≤ 0.5% to 1%.
-
Q2: My DMSO stock froze in the fridge (4°C). Is it ruined?
-
Analysis: Pure DMSO freezes at 19°C. Solidification is normal.
-
Action: Thaw completely at room temperature or in a 37°C water bath. Vortex well before use to ensure the compound hasn't segregated during freezing.
Q3: Can I use Ethanol instead of Methanol?
-
Answer: Generally, yes. Ethanol is safer and often has similar solubility profiles for aminopyrazoles, though Methanol is often superior for chromatography.
Part 6: References
-
PubChem. Compound Summary for CID 13626945 (Related Analog: 1-(4-Chlorophenyl)-1H-pyrazol-3-amine).[1][7] National Library of Medicine (US), National Center for Biotechnology Information. Accessed Oct 2025. Link[1]
-
Sigma-Aldrich. Product Specification: 4-(4-Chlorophenyl)-1H-pyrazol-3-amine (Analog).[1] (Demonstrates solubility class of chlorophenyl-aminopyrazoles). Link[1]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for general solubility principles of heteroaromatic amines).
-
BenchChem. Preparation of Stock Solutions in DMSO. (General protocol validation). Link[1]
Sources
- 1. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. 66000-39-3 | 1-(4-Chlorophenyl)-1H-pyrazol-3-amine - AiFChem [aifchem.com]
Application Note: Schiff Base Formation Utilizing 4-(2-Chlorophenyl)-1H-pyrazole-3-amine
[1]
Executive Summary
This technical guide details the protocol for synthesizing Schiff bases (imines) derived from 4-(2-chlorophenyl)-1H-pyrazole-3-amine . Pyrazole-based Schiff bases are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory (COX-2 inhibition), and anticancer properties.[1][2]
The specific substrate, This compound , presents unique synthetic challenges due to the steric hindrance imposed by the ortho-chloro substituent on the phenyl ring at position 4, proximal to the nucleophilic amino group at position 3.[1] This guide provides optimized protocols to overcome these steric barriers, ensuring high yields and purity.
Chemical Context & Reactivity Profile[3][4][5][6]
Substrate Analysis[6][7]
-
Nucleophile: this compound.[1]
-
Reactivity Constraints:
-
Electronic Effect: The pyrazole ring is electron-rich, but the amino group's lone pair is partially delocalized into the ring system, reducing nucleophilicity compared to alkyl amines.
-
Steric Hindrance (Critical): The 2-chlorophenyl group at position 4 creates significant steric bulk near the amine at position 3. The ortho-chloro substituent forces the phenyl ring out of coplanarity, potentially shielding the amine from attacking the carbonyl carbon of the aldehyde.
-
Mechanistic Pathway
The reaction follows a classic acid-catalyzed condensation mechanism. Protonation of the aldehyde carbonyl increases its electrophilicity, facilitating attack by the pyrazole amine. The subsequent dehydration step is the driving force.
Figure 1: Acid-catalyzed condensation pathway for Schiff base formation.
Experimental Protocols
Method A: Conventional Reflux (Standard Protocol)
Best for: Initial screening, gram-scale synthesis, and thermally stable aldehydes.[1]
Materials:
-
This compound (1.0 equiv)[1]
-
Aromatic Aldehyde (1.0 - 1.2 equiv)[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]
-
Catalyst: Glacial Acetic Acid (AcOH)[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of This compound in 10-15 mL of absolute ethanol.
-
Note: If solubility is poor, mild heating (40°C) helps.
-
-
Addition: Add 1.0 mmol of the substituted benzaldehyde.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Expert Insight: The acid activates the carbonyl. For electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), slightly more acid may be required to drive the equilibrium.[1]
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 6–10 hours .
-
Modification: Due to the 2-Cl steric bulk, reaction times may extend beyond the typical 2-4 hours seen with simple anilines.
-
-
Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (usually lower R_f due to polarity).
-
Isolation:
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The Schiff base typically precipitates as a colored solid (yellow/orange).
-
Filter the solid and wash with cold ethanol (2 x 5 mL).
-
-
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the product is highly insoluble.
Method B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Overcoming steric hindrance, rapid library generation, Green Chemistry compliance.[1]
Rationale: Microwave irradiation provides direct kinetic energy to the polar reaction centers, often overcoming the steric barrier of the 2-chlorophenyl group more effectively than thermal convection.
Procedure:
-
Preparation: In a microwave-safe process vial (2-5 mL), mix 1.0 mmol of amine and 1.0 mmol of aldehyde.
-
Solvent/Catalyst: Add 1-2 mL of Ethanol and 1 drop of Glacial Acetic Acid.
-
Green Alternative: This reaction can often be performed solvent-free by grinding the reactants with a drop of acetic acid before irradiation.
-
-
Irradiation: Cap the vial. Irradiate at 140–160 Watts at 80°C for 5–15 minutes .
-
Safety: Ensure the vial is rated for the pressure generated by ethanol at 80°C.
-
-
Work-up: Pour the reaction mixture into crushed ice. Filter the resulting precipitate.
Method C: Azeotropic Distillation (The "Stubborn Substrate" Protocol)
Best for: Low-reactivity aldehydes or when equilibrium strongly favors reactants.[1]
If Methods A and B fail due to the steric bulk of the 2-chlorophenyl group:
-
Use Toluene as the solvent.
-
Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (10 mol%).[1]
-
Reflux with a Dean-Stark trap to physically remove water from the reaction, forcing the equilibrium to the right (Le Chatelier’s principle).
Characterization & Validation
To validate the formation of the Schiff base, specific spectral signatures must be observed.
Data Summary Table
| Technique | Parameter | Expected Value | Structural Insight |
| FT-IR | 1600 – 1635 cm⁻¹ | Formation of imine bond (Diagnostic).[1] | |
| FT-IR | Disappearance | Loss of primary amine double spike (3200-3400 cm⁻¹).[1] | |
| ¹H NMR | 8.2 – 8.9 ppm (s, 1H) | Azomethine proton.[1] Downfield due to deshielding. | |
| ¹H NMR | 12.0 – 13.5 ppm (br s) | The ring NH remains intact (often broad). | |
| ¹H NMR | 7.0 – 8.0 ppm (m) | Aromatic protons (overlap is common).[1] |
Workflow Visualization
Figure 2: Step-by-step validation workflow for pyrazole Schiff bases.
Troubleshooting & Expert Tips
-
Steric Clashing: The 2-chlorophenyl group is bulky. If yields are low, switch to Method C (Dean-Stark).[1] The removal of water is often necessary to drive the reaction when the nucleophile is sterically hindered.
-
Tautomerism: Pyrazoles exhibit annular tautomerism (1H vs 2H). In solution, the proton may hop between nitrogens. This does not affect the Schiff base formation at the exocyclic amine but can broaden NMR signals for the ring NH.
-
Hydrolysis Risk: Schiff bases are susceptible to acid-catalyzed hydrolysis.[1] Ensure the final product is dried thoroughly and stored away from moisture. When running NMR, use anhydrous DMSO-d6 or CDCl3 to prevent in-tube hydrolysis.[1]
References
-
Microwave-Assisted Synthesis of Pyrazole Scaffolds
-
Title: Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method.[3]
- Source: ResearchG
- Context: Validates the efficiency of microwave irradiation for pyrazole-amine condensation, reducing reaction times
-
-
General Pyrazole Schiff Base Protocols
- Title: Synthesis, Characterization and Biological Evaluation of Some Novel Schiff's Base and Amine Deriv
-
Source: Journal of Chemical and Pharmaceutical Research.[4]
- Context: Provides the baseline reflux conditions (Ethanol/Acetic Acid) and spectral data (IR/NMR)
-
Spectral Characterization (IR/NMR)
-
Title: Theoretical and Spectral Investigation of Some Schiff Bases.[5]
- Source: Der Pharma Chemica.
- Context: Confirms the diagnostic Azomethine proton shift (~8.0-8.9 ppm) and C=N IR stretch (~1600-1640 cm⁻¹)
-
-
Microwave vs.
Sources
- 1. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]
- 2. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structural Elucidation and Solvent-Dependent Dynamics: A Comparative NMR Guide to 4-(2-Chlorophenyl)-1H-pyrazole-3-amine
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine , a critical scaffold in kinase inhibitor development (e.g., p38 MAP kinase, B-Raf).[1][2] Unlike standard phenyl-pyrazoles, the 2-chlorophenyl substitution introduces steric constraints and electronic asymmetry that complicate spectral assignment.[1]
This document compares the product's spectral performance across two primary variables: Solvent Systems (DMSO-d₆ vs. CDCl₃) and Tautomeric Forms (3-amino vs. 5-amino), providing a validated workflow for structural confirmation.[1][2]
Part 1: The Tautomeric Challenge (Structural Comparison)
The core challenge in analyzing 3-amino-4-arylpyrazoles is annular tautomerism . The position of the proton on the pyrazole nitrogens (N1 vs. N2) dictates whether the molecule exists as a 3-amine or a 5-amine .[1]
Comparative Analysis: Tautomer A vs. Tautomer B
In solution, these molecules exist in rapid equilibrium.[1][2] However, the 2-chlorophenyl group creates a "steric lock" that favors specific conformations to minimize clashes between the chlorine atom and the amine/pyrazole-NH.[1]
| Feature | Tautomer A (3-Amino) | Tautomer B (5-Amino) |
| Structure | Amine adjacent to NH (H-bond donor/acceptor proximity).[1][2] | Amine adjacent to N= (Lone pair repulsion).[1][2] |
| Stability | Generally thermodynamically preferred in polar solvents.[1][2] | Often stabilized by H-bonding to specific 4-substituents. |
| 2-Cl Effect | The 2-Cl group twists out of plane to avoid the amine.[1] | The 2-Cl group faces significant steric clash with the N-H.[1] |
| NMR Signal | Amine protons appear sharper; C5-H is distinct.[1] | Amine protons broaden due to faster exchange; C3-H shifts upfield.[1][2] |
Visualization: Tautomeric Equilibrium & Steric Influence[2]
Figure 1: The dynamic equilibrium between 3-amino and 5-amino tautomers, influenced by the steric bulk of the ortho-chlorine substituent.[1][2]
Part 2: Solvent-Dependent Performance (Experimental Data)
The choice of solvent is not merely about solubility; it fundamentally alters the observed spectrum by manipulating proton exchange rates and hydrogen bonding.
Comparative Data: DMSO-d₆ vs. CDCl₃[1][3]
Recommendation: Use DMSO-d₆ for full structural characterization.[1] Use CDCl₃ only if assessing lipophilicity or aggregation.[1][2]
| Proton Assignment | Shift in DMSO-d₆ (ppm) | Shift in CDCl₃ (ppm) | Performance Note |
| Pyrazole -NH | 11.80 – 12.20 (br s) | Not Observed / Very Broad | DMSO stabilizes the acidic NH via H-bonding, making it visible.[1][2] In CDCl₃, rapid exchange with trace water wipes this signal out [1].[1][2][3] |
| Pyrazole C-H | 7.60 – 7.85 (s) | 7.45 – 7.60 (s) | The C5-H is the most diagnostic singlet.[1][2] It shifts downfield in DMSO due to solvent polarity effects.[1][2] |
| Amine -NH₂ | 4.50 – 5.20 (br s) | Variable / Broad | In DMSO, the NH₂ protons are distinct.[1][2] In CDCl₃, they often merge into the baseline or appear as a shapeless hump.[2] |
| Aryl H-3' (adj to Cl) | 7.40 – 7.55 (d) | 7.35 – 7.45 (d) | Deshielded by the inductive effect of Chlorine.[1][2] |
| Aryl H-6' (adj to Pvz) | 7.25 – 7.35 (d) | 7.20 – 7.30 (d) | Shielded relative to H-3' due to the anisotropic effect of the pyrazole ring current.[1][2] |
| Aryl H-4', H-5' | 7.10 – 7.30 (m) | 7.10 – 7.25 (m) | Overlapping multiplets.[1][2] |
The "Ortho Effect" Analysis
Unlike the para-chloro analog (which shows a symmetric AA'BB' doublet system), the 2-chlorophenyl derivative displays an ABCD-like aromatic pattern .[1]
-
Observation: You will see four distinct environments for the phenyl protons, though H-4' and H-5' often overlap.[1]
-
Mechanism: The 2-Cl substituent breaks the symmetry of the phenyl ring.
Part 3: Structural Validation Workflow
To ensure the synthesized or purchased material is the correct isomer and free of common impurities (e.g., uncyclized hydrazones or regioisomers), follow this self-validating protocol.
Experimental Protocol: Sample Preparation
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D).
-
Concentration: 5–10 mg of sample. Warning: High concentrations (>20mg) can cause stacking aggregation, shifting aromatic peaks.[2]
-
Acquisition: 16 scans minimum; relaxation delay (d1) ≥ 1.0 sec to ensure integration accuracy of the slow-relaxing pyrazole CH.
Validation Logic Diagram
Figure 2: Step-by-step logic for validating the structural identity of the 2-chlorophenyl derivative.
Part 4: Comparative Analysis with Alternatives
When developing SAR (Structure-Activity Relationships), researchers often compare the 2-Cl derivative with the 4-Cl or unsubstituted Phenyl analogs.[1]
| Compound | 4-(2-Chlorophenyl)-... (Target) | 4-(4-Chlorophenyl)-... (Alternative) | 4-Phenyl-... (Alternative) |
| Aromatic Splitting | Complex (ABCD) | Symmetric (AA'BB') | Multiplet (AA'BB'C) |
| Steric Conformation | Twisted (Phenyl ring ~45-60° out of plane).[1][2] | Planar (Conjugation maximized). | Planar (Conjugation maximized). |
| Spectral Consequence | Pyrazole C-H is slightly shielded due to loss of full conjugation.[1][2] | Pyrazole C-H is deshielded (max conjugation).[1][2] | Standard reference shift. |
| Biological Implication | Fits restricted pockets (ortho-clash).[1][2] | Extends into linear pockets.[1][2] | General hydrophobic fit.[1][2] |
Critical Distinction: The "Hydrazine Trap"
A common synthetic pitfall is the presence of unreacted hydrazine or chalcone intermediates .
-
Hydrazine: Look for broad peaks at ~4.0 ppm (in DMSO).[1][2]
-
Chalcone: Look for two doublets with large coupling constants (J = 15-16 Hz) in the 7.5–8.0 ppm region, indicating the trans-alkene protons of the open-chain precursor [2].[1]
References
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1][2][4] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[1][2][4] Link
-
Hassan, A. S., et al. "Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives."[1][2] Baghdad Science Journal, 2019.[1][2] Link[1][2]
-
Alkorta, I., et al. "Structure and Tautomerism of 3(5)-Aminopyrazoles."[1][2] Journal of Organic Chemistry, 2021.[1][2] Link
Sources
A Comparative Guide to HPLC Method Development for the Purity of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine
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This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine. We will explore the logical and scientific rationale behind each step of the method development and validation process, comparing it with alternative analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a reliable, stability-indicating method for quality control and regulatory submission.
Introduction: The Analytical Challenge
This compound is a heterocyclic amine, a class of compounds frequently encountered in medicinal chemistry. The presence of a basic amine group and a pyrazole ring presents a unique set of challenges for chromatographic separation. Ensuring the purity of such active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. A well-developed HPLC method must be able to separate the main compound from process-related impurities and potential degradation products. High-performance liquid chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and precision, making it ideal for identifying, quantifying, and separating APIs and their byproducts.[1][2]
Part 1: Systematic HPLC Method Development
A systematic approach to method development is crucial for achieving a robust and reliable separation. This involves a logical progression from understanding the analyte's physicochemical properties to optimizing the chromatographic conditions.
Caption: A systematic workflow for HPLC method development.
1. Analyte Characterization and Initial Conditions
Before initiating any experimental work, it's essential to understand the physicochemical properties of this compound. The presence of the amine group (a basic functional group) and the aromatic rings suggests that a reversed-phase HPLC method will be most suitable.[3][4]
-
UV Spectrum Analysis: An initial UV scan of the compound in a suitable solvent (e.g., methanol or acetonitrile) is performed to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for initial detection to ensure maximum sensitivity.
2. Column and Mobile Phase Selection: The Core of the Separation
The choice of the stationary and mobile phases is the most critical factor in achieving the desired separation.[5]
-
Stationary Phase Selection: For basic compounds like our target analyte, a C18 column with high carbon loading and end-capping is a good starting point.[6] End-capping minimizes the interaction of the basic amine group with residual acidic silanol groups on the silica surface, which can cause peak tailing.[7] We will compare the performance of a standard C18 column with a Phenyl-Hexyl column, as the latter can offer alternative selectivity for aromatic compounds through pi-pi interactions.[8]
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[9][10] Acetonitrile generally provides better peak shapes for basic compounds and has a lower UV cutoff.
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[9][11] For a basic compound, working at a pH 2-3 units below its pKa will ensure it is in its protonated, more polar form, leading to earlier elution. Conversely, a higher pH (7.5-11) will keep the amine in its neutral, more hydrophobic form, increasing retention.[6][12] We will evaluate phosphate and formate buffers to control the pH. Formate buffers are volatile and compatible with mass spectrometry (MS), which can be advantageous for impurity identification.[4]
-
Initial Screening Results
| Column | Mobile Phase A | Mobile Phase B | Gradient | Observation |
| C18 (4.6 x 150 mm, 5 µm) | 0.1% Formic Acid in Water | Acetonitrile | 10-90% B in 20 min | Good retention, slight peak tailing. |
| Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | 0.1% Formic Acid in Water | Acetonitrile | 10-90% B in 20 min | Less retention, better peak symmetry. |
| C18 (4.6 x 150 mm, 5 µm) | 10 mM Ammonium Acetate, pH 8.5 | Acetonitrile | 10-90% B in 20 min | Increased retention, improved peak shape. |
Based on the initial screening, the C18 column with a slightly basic mobile phase provided the best balance of retention and peak shape.
3. Method Optimization: Fine-Tuning for Robustness
-
Gradient Elution: A gradient elution is necessary to ensure that both polar and non-polar impurities are eluted within a reasonable time. The gradient was optimized to provide good resolution between the main peak and any observed impurities.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. The column temperature was maintained at 30 °C to ensure reproducible retention times.
Final Optimized HPLC Method
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 25 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Part 2: Method Validation - Ensuring Trustworthiness
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14][15]
1. Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2][16][17] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[16]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of several degradation products. The developed HPLC method was able to resolve all degradation products from the parent peak, demonstrating its specificity and stability-indicating capability.
2. Linearity, Accuracy, and Precision
-
Linearity: The method was found to be linear over a concentration range of 5-150 µg/mL with a correlation coefficient (R²) of >0.999.
-
Accuracy: The accuracy was determined by spike-recovery studies at three concentration levels. The recovery was between 98.0% and 102.0%.
-
Precision: The repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated, and the relative standard deviation (RSD) was less than 2.0% for all measurements.
3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the method's sensitivity.
4. Robustness
The robustness of the method was evaluated by making small, deliberate variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptable limits, indicating the method's robustness.
Summary of Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Complies |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | System suitability passes. | Complies |
Part 3: Comparison with Alternative Analytical Techniques
While the developed HPLC method is robust and reliable, it is worthwhile to compare it with other potential analytical techniques.
HPLC vs. UHPLC
Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[18][19]
| Feature | HPLC | UHPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi | Up to 20,000 psi[19] |
| Analysis Time | Longer | Significantly shorter[19][20] |
| Resolution | Good | Superior[20][21] |
| Sensitivity | Good | Higher[18][21][22] |
| Cost | Lower | Higher[19] |
For routine quality control of this compound, the developed HPLC method is sufficient. However, for high-throughput screening or the analysis of very complex impurity profiles, UHPLC would be a superior choice due to its faster analysis times and higher resolution.[18][22]
Other Techniques
-
Gas Chromatography (GC): GC is generally not suitable for this compound due to its low volatility and potential for thermal degradation. Derivatization would be required, which adds complexity to the method.
-
Capillary Electrophoresis (CE): CE can offer high efficiency and is particularly useful for charged species. However, it often has lower sensitivity and can be less robust than HPLC for routine quality control applications.
Conclusion
This guide has detailed a systematic and scientifically sound approach to developing and validating a stability-indicating HPLC method for the purity determination of this compound. The causality behind each experimental choice was explained, and the final method was demonstrated to be specific, linear, accurate, precise, and robust, meeting all the criteria for a trustworthy analytical procedure. While UHPLC offers advantages in speed and resolution, the developed HPLC method provides a reliable and cost-effective solution for routine quality control in a pharmaceutical setting.
References
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Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]
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Swetha Sri. R, Dr. Bhavya Sri. K, Mounika. Ch. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. DOI: 10.5958/0974-360X.2020.00284.X. Retrieved from [Link]
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Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
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Danaher Life Sciences. (n.d.). Difference Between UHPLC and Traditional HPLC. Retrieved from [Link]
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Unknown. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]
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Borman, P., & Nethercote, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
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Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
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Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Restek. (2019, June 17). Choosing Your LC Stationary Phase. Retrieved from [Link]
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Dolan, J. W. (2002). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. Retrieved from [Link]
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Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
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University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]
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Unknown. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
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Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
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The 2-Chloro Advantage: A Comparative Guide to Kinase Inhibition by 4-Phenyl vs. 4-(2-Chlorophenyl) Pyrazoles
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, a core structural motif that appears in a multitude of clinically successful kinase inhibitors.[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal foundation for developing potent and selective therapeutic agents.
This guide provides an in-depth comparison of kinase inhibition profiles for two closely related classes of pyrazole-based inhibitors: those bearing a 4-phenyl substituent and those with a 4-(2-chlorophenyl) moiety. While seemingly a minor modification, the addition of a single chlorine atom at the ortho position of the phenyl ring can profoundly alter a compound's interaction with its target kinase. We will explore the structure-activity relationships (SAR), mechanistic underpinnings, and therapeutic implications of this substitution, using the well-characterized p38 MAP kinase as a primary case study.
Comparative Kinase Inhibition Profile: A Structure-Activity Relationship (SAR) Analysis
Direct, head-to-head experimental data for a single pyrazole core substituted with either a phenyl or a 2-chlorophenyl group at the 4-position is sparse in publicly available literature. However, extensive SAR studies on various pyrazole-based kinase inhibitors allow us to construct a robust, data-driven comparison. The development of diaryl urea inhibitors, such as the potent p38 MAP kinase inhibitor BIRB 796, provides a foundational understanding of how substitutions on the phenyl ring of a pyrazole scaffold influence kinase binding.[2][3]
By analyzing the binding pocket of p38 and drawing from established SAR principles, we can predict the impact of the 2-chloro substitution. The phenyl ring of these inhibitors typically occupies a hydrophobic "specificity pocket" adjacent to the main ATP-binding site. The nature of the substituents on this ring is therefore critical for optimizing potency and selectivity.
| Feature | 4-Phenyl Pyrazole Derivative | 4-(2-Chlorophenyl) Pyrazole Derivative | Rationale for Performance Difference |
| Binding Affinity (Potency) | Moderate to High | Generally Higher | The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the phenyl ring, potentially enhancing interactions. More importantly, the chlorine atom can engage in additional van der Waals or halogen-bond interactions with residues in the hydrophobic pocket, increasing binding affinity.[4] |
| Conformational Rigidity | Flexible | More Restricted Rotation | The steric bulk of the ortho-chloro group can restrict the free rotation of the phenyl ring. This pre-organization into a favorable binding conformation reduces the entropic penalty upon binding, leading to a more potent inhibitor.[2] |
| Selectivity | Variable | Potentially Improved | The unique steric and electronic profile imparted by the 2-chloro group can lead to improved selectivity. It may favor binding to kinases with a complementary pocket while sterically clashing with off-target kinases, thus "designing out" unwanted activity. |
| Metabolic Stability | Susceptible to oxidation | Generally More Stable | The chlorine atom can block a potential site of metabolic oxidation on the phenyl ring, often leading to improved pharmacokinetic properties such as a longer half-life. |
Mechanistic Insights: The Role of the 2-Chloro Moiety in the p38 Kinase Pocket
To understand why the 2-chloro substitution is so impactful, we must examine the three-dimensional structure of the kinase active site. p38 MAP kinase inhibitors of the diaryl urea class, like BIRB 796, are Type II inhibitors. They bind to and stabilize an inactive conformation of the kinase where a key regulatory loop, the DFG loop, is flipped "out" of its active position (the "DFG-out" conformation). This exposes a deep, allosteric hydrophobic pocket that is not accessible in the active "DFG-in" state.[3]
The N-phenylpyrazole portion of the inhibitor binds in this allosteric pocket. The crystal structure of p38 in complex with BIRB 796 (PDB: 1KV2) reveals that the phenyl ring (a p-tolyl group in this specific inhibitor) makes crucial lipophilic interactions with the side chains of amino acid residues like Glu71.[5]
Predicted Binding Interactions:
-
4-Phenyl Pyrazole: The unsubstituted phenyl ring would primarily engage in non-specific hydrophobic and van der Waals interactions within this pocket. Its rotational flexibility means it may not adopt the most optimal orientation for maximal contact.
-
4-(2-Chlorophenyl) Pyrazole: The 2-chloro substituent would be positioned to make more specific and stronger van der Waals contacts with the hydrophobic residues lining the pocket. Furthermore, its steric presence would lock the phenyl ring into a more defined, and likely more favorable, binding pose. This restriction of motion is a key strategy in drug design to enhance potency.
Case Study: Impact on the p38 MAPK Signaling Pathway
p38 MAP kinase is a central node in cellular signaling pathways that respond to stress signals, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and UV radiation.[6] Its activation triggers a downstream cascade that ultimately regulates gene expression related to inflammation and apoptosis. Inhibiting p38 is a key therapeutic strategy for inflammatory diseases like rheumatoid arthritis.[7] A potent inhibitor, such as a well-designed 4-(2-chlorophenyl) pyrazole, would effectively block this entire cascade.
Conclusion and Future Outlook
The substitution of a phenyl ring with a 2-chlorophenyl moiety on a pyrazole scaffold is a powerful, albeit subtle, strategy in kinase inhibitor design. While both scaffolds can yield potent inhibitors, the addition of the ortho-chloro group frequently enhances binding affinity through improved van der Waals interactions and conformational restriction. This often translates to higher potency and can be exploited to fine-tune selectivity against other kinases. The principles derived from extensive SAR campaigns, particularly on clinically relevant targets like p38 MAP kinase, underscore the importance of structure-based drug design. As researchers continue to develop novel pyrazole-based therapeutics, the strategic placement of halogen atoms on aryl rings will remain a cornerstone technique for optimizing drug candidates for enhanced efficacy and improved pharmacokinetic profiles.
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]
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Wanode, D. M., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry. Available at: [Link]
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Abdel-rahman, H. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
